molecular formula C8H15N3 B14876927 2-(3-(Methylamino)azetidin-1-yl)butanenitrile

2-(3-(Methylamino)azetidin-1-yl)butanenitrile

Cat. No.: B14876927
M. Wt: 153.22 g/mol
InChI Key: PSVJNUGVFFGHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Methylamino)azetidin-1-yl)butanenitrile is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylamino)azetidin-1-yl)butanenitrile typically involves the formation of the azetidine ring followed by the introduction of the nitrile group. One common method is the [3+2] cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the azetidine ring. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylamino)azetidin-1-yl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-(3-(Methylamino)azetidin-1-yl)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Methylamino)azetidin-1-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride
  • 2-{1-[(tert-butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid

Uniqueness

2-(3-(Methylamino)azetidin-1-yl)butanenitrile is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity can lead to unique biological activities and potential therapeutic applications .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-[3-(methylamino)azetidin-1-yl]butanenitrile

InChI

InChI=1S/C8H15N3/c1-3-8(4-9)11-5-7(6-11)10-2/h7-8,10H,3,5-6H2,1-2H3

InChI Key

PSVJNUGVFFGHKI-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)N1CC(C1)NC

Origin of Product

United States

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